REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][CH2:6][C:7]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:11][CH2:10][CH2:9][O:8]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C(OCC)(=O)C.CCCCCC>C(OCC)C>[OH:2][CH2:3][CH2:5][CH2:6][C:7]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:8][CH2:9][CH2:10][O:11]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
2-[2-(methoxycarbonyl)ethyl]-2-phenyl-1,3-dioxolane
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)CCC1(OCCO1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
949 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitates were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1(OCCO1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |